molecular formula C14H16N6O2 B14086254 8-hydrazinyl-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-hydrazinyl-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14086254
M. Wt: 300.32 g/mol
InChI Key: MYKGQQCHDRFLRR-UHFFFAOYSA-N
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Description

8-Hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione is a complex organic compound with the molecular formula C14H16N6O2. It is a derivative of purine, a heterocyclic aromatic organic compound, and features a hydrazino group, a methyl group, and a 3-methylphenylmethyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

8-Hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution reactions can produce a wide range of substituted purine derivatives .

Scientific Research Applications

8-Hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of their function. This can result in various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione apart from similar compounds is its specific substitution pattern, which can result in unique chemical and biological properties. For example, the presence of the 3-methylphenylmethyl group can enhance its binding affinity to certain molecular targets, potentially leading to more potent biological effects .

Properties

Molecular Formula

C14H16N6O2

Molecular Weight

300.32 g/mol

IUPAC Name

8-hydrazinyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C14H16N6O2/c1-8-4-3-5-9(6-8)7-20-10-11(16-13(20)18-15)19(2)14(22)17-12(10)21/h3-6H,7,15H2,1-2H3,(H,16,18)(H,17,21,22)

InChI Key

MYKGQQCHDRFLRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NN)N(C(=O)NC3=O)C

Origin of Product

United States

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